molecular formula C11H14ClN B186160 4-(2-Chlorophenyl)piperidine CAS No. 100129-35-9

4-(2-Chlorophenyl)piperidine

Cat. No.: B186160
CAS No.: 100129-35-9
M. Wt: 195.69 g/mol
InChI Key: LIQZVQFEBKPDRL-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)piperidine is an organic compound with the chemical formula C11H14ClN. It is a colorless to light yellow crystal with a pungent odor. This compound is commonly used as a pharmaceutical intermediate and has a variety of pharmaceutical and research applications. It is widely used in the synthesis of biologically active compounds, especially in pharmaceutical research and pharmaceutical chemistry .

Mechanism of Action

Target of Action

4-(2-Chlorophenyl)piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

The mode of action of piperidine derivatives involves the regulation of several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

Piperidine derivatives regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives suitable for once-daily administration. Following oral administration, these compounds are rapidly absorbed, reaching peak plasma concentration in approximately 3 hours .

Result of Action

The result of the action of piperidine derivatives is the inhibition of cell migration and cell cycle arrest, which inhibits the survivability of cancer cells . For instance, piperidine reduces the level of Bcl-2 and increases the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2-Chlorophenyl)piperidine can be achieved through several synthetic routes. One common method involves the catalytic reduction reaction of 4-chlorobenzaldehyde and piperidine in the presence of hydrogen. This reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chlorophenyl)piperidine has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: It is employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor ligands.

    Medicine: This compound is a key intermediate in the synthesis of pharmaceuticals, including drugs for neurological disorders and cancer treatments.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom in the ortho position relative to the piperidine ring enhances its reactivity and interaction with biological targets, making it a valuable compound in pharmaceutical research .

Properties

IUPAC Name

4-(2-chlorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQZVQFEBKPDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585660
Record name 4-(2-Chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100129-35-9
Record name 4-(2-Chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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